1,3-DIETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE
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Overview
Description
1,3-DIETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalate typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride.
Coupling with Isophthalate: The acetylated benzothiazole is coupled with diethyl isophthalate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
1,3-DIETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkoxides or amines can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding esters or amides.
Scientific Research Applications
1,3-DIETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}isophthalate involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts cell wall formation, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol.
Isophthalate Derivatives: Compounds like dimethyl isophthalate and diethyl isophthalate.
Uniqueness
1,3-DIETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to its combined benzothiazole and isophthalate moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O5S2 |
---|---|
Molecular Weight |
444.5g/mol |
IUPAC Name |
diethyl 5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H20N2O5S2/c1-3-27-19(25)13-9-14(20(26)28-4-2)11-15(10-13)22-18(24)12-29-21-23-16-7-5-6-8-17(16)30-21/h5-11H,3-4,12H2,1-2H3,(H,22,24) |
InChI Key |
PCZLXFQYPGBBDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)OCC |
Origin of Product |
United States |
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